molecular formula C12H16N2O3 B3322297 Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 143656-79-5

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3322297
CAS No.: 143656-79-5
M. Wt: 236.27 g/mol
InChI Key: IXPLJRREJIUKLG-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 143656-79-5) is a protected pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. The compound serves as a versatile chiral building block for the synthesis of more complex molecules, featuring both amino and hydroxyl functional groups that allow for diverse chemical modifications. The pyrrolidine ring is a privileged scaffold in pharmacology, found in numerous therapeutic agents. Research into similar benzylpyrrolidine precursors has highlighted their critical role in the biosynthesis of potent antibiotics like anisomycin, which functions by inhibiting protein synthesis in eukaryotic cells . This underscores the potential of such structures in developing novel anti-infectives. Furthermore, this specific pyrrolidine derivative is related to key intermediates used in the development of targeted therapies, such as Aurora A kinase inhibitors, which are investigated for their antitumor properties . The benzyloxycarbonyl (Cbz) protecting group on the nitrogen offers a handle for further deprotection and functionalization, making this compound a flexible starting material for constructing potential pharmacologically active molecules. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPLJRREJIUKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia under reflux conditions for 4 hours. The reaction mixture is then concentrated under reduced pressure to yield the desired product as a slightly yellow oil .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group yields an amine .

Scientific Research Applications

Organic Synthesis

BAPC serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups are particularly useful in peptide synthesis, where the Boc (tert-butoxycarbonyl) group acts as a protecting group for amines. This property facilitates the selective modification of amino acids and peptides.

Medicinal Chemistry

Research indicates that derivatives of BAPC have potential as pharmaceutical agents. For instance, optically active 3-amino-pyrrolidine derivatives derived from BAPC are crucial in developing cephalosporin antibiotics, which exhibit significant antibacterial activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) . These derivatives can be synthesized efficiently through various methods that enhance their yield and purity.

Biological Studies

BAPC's structure allows it to mimic natural substrates, making it useful in studying enzyme mechanisms and protein interactions. For example, compounds derived from BAPC have been investigated for their inhibitory effects on arginase enzymes, which play a role in nitric oxide production and are implicated in various diseases .

Table 1: Chemical Reactions Involving BAPC

Reaction TypeDescriptionCommon Reagents
Oxidation Hydroxyl group to carbonylPyridinium chlorochromate (PCC)
Reduction Carbonyl group to hydroxylSodium borohydride
Substitution Benzyl group replacementBenzyl bromide + base

Table 2: Applications of BAPC Derivatives

Application AreaSpecific UseExample Compounds
Antibiotics Synthesis of cephalosporinsVinylpyrrolidinone-cephalosporins
Enzyme Inhibition Arginase inhibitorsNω-hydroxy-nor-L-tert-butyl arginine
Peptide Synthesis Intermediate for complex peptide synthesisVarious peptide constructs

Case Studies

  • Cephalosporin Derivatives : A study demonstrated the synthesis of vinylpyrrolidinone-cephalosporin derivatives from BAPC derivatives, achieving high antibacterial activity against MRSA strains . The process involved several synthetic steps that optimized yield and purity.
  • Arginase Inhibition : Research on BAPC-derived compounds showed promising results as inhibitors of human arginases (hARG-1 and hARG-2), with IC50 values indicating effective inhibition at micromolar concentrations . This highlights the potential therapeutic applications of these derivatives in treating conditions related to nitric oxide dysregulation.
  • Peptide Synthesis Optimization : The use of BAPC as a building block in peptide synthesis was explored, demonstrating its effectiveness in producing various peptides with desired biological activities . The Boc protection strategy facilitated selective reactions that enhanced overall efficiency.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The presence of the amino and hydroxyl groups further enhances its ability to form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Ring Structure and Substituent Variations

The structural framework and substituent positioning critically influence physicochemical properties and biological interactions. Key analogues include:

Compound Name Molecular Formula Ring Size Substituents (Positions) Protecting Group Stereochemistry
Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate C₁₂H₁₆N₂O₃ 5-membered 3-NH₂, 4-OH Benzyl Not specified
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 6-membered 4-NH₂ Benzyl Not specified
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate HCl C₁₃H₁₉ClN₂O₂ 5-membered 3-NH₂, 4-CH₃ Benzyl (3R,4R)
(3S,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate C₁₀H₂₀N₂O₃ 5-membered 3-NH₂, 4-OH tert-Butyl (3S,4R)

Key Observations :

  • Substituents : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility but possibly increasing metabolic instability. In contrast, methyl or tert-butyl groups introduce hydrophobicity or steric bulk, affecting membrane permeability and enzymatic degradation .

Protecting Group Chemistry

The choice of protecting group determines synthetic utility and stability:

  • Benzyl Carbamate: Removed via hydrogenolysis (e.g., H₂/Pd), ideal for acid-sensitive intermediates. However, benzyl esters may pose handling risks due to flammability .
  • tert-Butyl Carbamate : Cleaved under acidic conditions (e.g., TFA), offering stability in basic environments. Preferred for intermediates requiring prolonged storage .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity:

  • The (3R,4R)-configured methylpyrrolidine derivative () may exhibit distinct chiral recognition compared to the (3S,4R)-tert-butyl analogue (). Such differences can alter efficacy in enantioselective catalysis or receptor binding .

Biological Activity

Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with hydroxyl and amino substituents, contributing to its stereochemical complexity and biological activity. Its molecular formula is C12H15N2O3, with a molar mass of approximately 233.26 g/mol.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

  • Binding Interactions : The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmission and signal transduction.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) . The compound's inhibitory effects are dose-dependent, showcasing its potential as a therapeutic agent.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties by modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the compound's biological activity:

  • Anticancer Efficacy : A study involving MCF-7 cells reported that this compound reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Neurotransmitter Modulation : In a model of neurodegeneration, treatment with the compound resulted in increased levels of brain-derived neurotrophic factor (BDNF), suggesting its role in promoting neuronal survival and function .

Data Table: Biological Activities

Activity TypeCell Line/ModelConcentration (µM)EffectReference
AnticancerMCF-7>10Reduced viability
AnticancerLnCaP20Induced apoptosis
NeuroprotectionNeurodegeneration Model5Increased BDNF levels

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts.

How should researchers characterize this compound to confirm its structure?

Basic Question
Methodological Answer:
Techniques and Protocols :

Method Purpose Key Parameters
NMR Confirm backbone structure and stereochemistry1^1H (δ 1.5–3.5 ppm for pyrrolidine protons), 13^{13}C (carbonyl ~160 ppm)
IR Identify functional groups (e.g., C=O, N-H)Stretching bands: C=O (~1700 cm1^{-1}), N-H (~3300 cm1^{-1})
Mass Spec Verify molecular weightESI-MS or MALDI-TOF for [M+H]+^+ or [M+Na]+^+
X-ray Crystallography Resolve absolute configurationSHELXL refinement for high-resolution data

Validation : Cross-correlate data across techniques to resolve ambiguities.

What safety precautions are necessary when handling this compound in the laboratory?

Basic Question
Methodological Answer:
Safety Protocols (Based on Structural Analogs) :

  • PPE : Nitrile gloves, lab coat, and safety goggles (mandatory for skin/eye protection) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • First Aid :
    • Skin Contact : Wash immediately with soap and water for 15 minutes .
    • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

Storage : Keep in a sealed container under inert gas (N2_2) at 2–8°C to prevent degradation.

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Question
Methodological Answer:
Design of Experiments (DoE) Approach :

Variables : Temperature (test 0°C vs. room temperature), solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%).

Response Surface Methodology : Identify interactions between variables.

In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Case Study : For similar piperidine derivatives, THF at 0°C with 10 mol% DMAP increased yields by 30% compared to DMF .

What strategies resolve stereochemical challenges during synthesis?

Advanced Question
Methodological Answer:
Stereochemical Control :

  • Chiral Auxiliaries : Use Evans oxazolidinones to enforce desired configurations.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru).
  • Analytical Validation :
    • Chiral HPLC : Compare retention times with enantiopure standards.
    • X-ray Crystallography : SHELXL refinement for absolute configuration .

Example : For a related compound, (2S,4S)-stereoisomers were confirmed via X-ray after asymmetric hydrogenation .

How can computational modeling predict reactivity or stability?

Advanced Question
Methodological Answer:
Computational Workflow :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects.

Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO).

Reactivity Prediction : Identify nucleophilic/electrophilic sites via Fukui indices.

Validation : Compare predicted IR/NMR spectra with experimental data to refine models.

How to address conflicting spectroscopic data (e.g., NMR vs. MS)?

Advanced Question
Methodological Answer:
Troubleshooting Framework :

Purity Check : Re-crystallize or use preparative HPLC to eliminate impurities.

Solvent Artifacts : Verify solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm in 1^1H NMR).

Isotopic Patterns : Analyze MS for chlorine/bromine isotopes (e.g., M+2 peaks).

Dynamic Effects : Consider tautomerization or rotamers causing split NMR signals.

Case Study : A benzyl-protected analog showed MS [M+H]+^+ at 265.1 but ambiguous NMR due to rotameric equilibrium; variable-temperature NMR resolved the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
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Benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

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